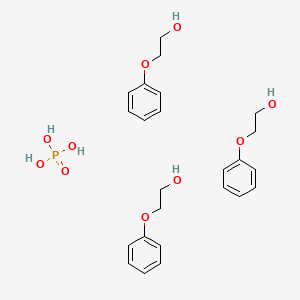

2-phenoxyethanol;phosphoric acid

Description

Properties

CAS No. |

82574-51-4 |

|---|---|

Molecular Formula |

C24H33O10P |

Molecular Weight |

512.5 g/mol |

IUPAC Name |

2-phenoxyethanol;phosphoric acid |

InChI |

InChI=1S/3C8H10O2.H3O4P/c3*9-6-7-10-8-4-2-1-3-5-8;1-5(2,3)4/h3*1-5,9H,6-7H2;(H3,1,2,3,4) |

InChI Key |

BSJLXEZJATUSHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.C1=CC=C(C=C1)OCCO.OP(=O)(O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic Analysis for Structural Elucidation and Integrity

Spectroscopic methods are indispensable for probing the molecular structure and chemical bonding of the 2-phenoxyethanol (B1175444) and phosphoric acid system. These techniques offer non-destructive analysis, providing detailed information on the compound's identity and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules like 2-phenoxyethanol and its derivatives, such as phenoxyethanol (B1677644) phosphate (B84403). nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

For 2-phenoxyethanol, ¹H NMR spectra provide distinct signals for the aromatic protons on the phenyl group and the aliphatic protons on the ethyl alcohol chain. chemicalbook.com The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, confirming the arrangement of the ethoxy group and its connection to the phenyl ring. chemicalbook.com Analysis of ¹³C NMR spectra complements this by identifying each unique carbon atom in the molecule. spectrabase.com

In a system containing 2-phenoxyethanol and phosphoric acid, NMR can verify the formation of a phosphate ester. The phosphorylation of the hydroxyl group on 2-phenoxyethanol would induce significant changes in the NMR spectrum. Specifically, the chemical shifts of the protons and the carbon on the carbon atom bonded to the oxygen (C-O) would shift downfield due to the electron-withdrawing effect of the phosphate group. Furthermore, coupling between the phosphorus-31 (³¹P) nucleus and adjacent ¹H and ¹³C nuclei would introduce new splitting patterns, providing definitive evidence of ester formation.

Table 1: Representative ¹H NMR Chemical Shifts for 2-Phenoxyethanol Data sourced from publicly available spectral databases. chemicalbook.com

| Assignment | Chemical Shift (ppm) in CDCl₃ | Description |

| Aromatic Protons | ~7.24 | Protons on the phenyl ring |

| Aromatic Protons | ~6.93 | Protons on the phenyl ring |

| Aromatic Protons | ~6.87 | Protons on the phenyl ring |

| -O-CH₂- | ~3.98 | Methylene protons adjacent to the phenyl ether oxygen |

| -CH₂-OH | ~3.88 | Methylene protons adjacent to the hydroxyl group |

| -OH | ~3.21 | Hydroxyl proton |

Note: Chemical shifts can vary depending on the solvent and instrument frequency.

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying functional groups and characterizing the chemical bonding within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint." For 2-phenoxyethanol, the FT-IR spectrum exhibits characteristic absorption bands corresponding to its various functional groups. thermofisher.com

Key vibrational bands for 2-phenoxyethanol include a broad peak for the O-H stretch of the alcohol group, C-H stretching from the aromatic ring and the aliphatic chain, C-O stretching from the ether and alcohol groups, and C=C stretching from the aromatic ring. researchgate.net

When 2-phenoxyethanol interacts with phosphoric acid, FT-IR can detect changes due to hydrogen bonding or the formation of a phosphate ester. The interaction with phosphoric acid would likely alter the position and shape of the O-H stretching band. If a reaction occurs to form phenoxyethanol phosphate, the spectrum would show the disappearance of the broad alcohol O-H stretch and the appearance of new, strong absorption bands characteristic of the phosphate group, specifically the P=O (phosphoryl) and P-O-C (phosphate ester) stretching vibrations. nih.gov Studies on various phosphonic acids show that P-O stretching vibrations typically appear in the 900-1200 cm⁻¹ range. nih.gov

Table 2: Key FT-IR Absorption Bands for 2-Phenoxyethanol and Expected Changes with Phosphorylation

| Functional Group | Typical Wavenumber (cm⁻¹) for 2-Phenoxyethanol | Expected Change upon Phosphorylation |

| O-H Stretch (Alcohol) | 3600 - 3200 (broad) | Disappearance |

| C-H Stretch (Aromatic) | 3100 - 3000 | Minimal change |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Minimal change |

| C=C Stretch (Aromatic) | 1600 - 1450 | Minimal change |

| C-O Stretch (Ether & Alcohol) | 1300 - 1000 | Shift and change in pattern |

| P=O Stretch (Phosphoryl) | Not present | Appearance (typically ~1300 - 1250 cm⁻¹) |

| P-O-C Stretch (Phosphate Ester) | Not present | Appearance (typically ~1050 - 970 cm⁻¹) |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, offering a complementary analysis to FT-IR. It is particularly advantageous for studying aqueous systems, as the Raman signal of water is typically weak and does not obscure the signals from the analyte. arxiv.org This makes it well-suited for analyzing mixtures of 2-phenoxyethanol and phosphoric acid in aqueous solutions. rsc.org

The Raman spectrum of 2-phenoxyethanol shows distinct peaks, with an intense line corresponding to the aromatic ring breathing mode. nih.gov Other features include C-H and C-C stretching and bending vibrations. nih.gov For phosphoric acid in water, Raman spectroscopy can be used to quantify the concentrations of the undissociated acid (H₃PO₄) and its various deprotonated forms (H₂PO₄⁻, HPO₄²⁻), as each species has a unique spectral signature. osti.gov

In a complex mixture, Raman spectroscopy coupled with chemometric analysis can be used to identify and quantify each component simultaneously. osti.gov This approach would allow for the monitoring of interactions between 2-phenoxyethanol and the different phosphate species in solution. For instance, an intense Raman signal for the aromatic ring of 2-phenoxyethanol is observed around 1001 cm⁻¹. nih.gov

Ultraviolet-Visible (UV/Vis) spectrophotometry is a widely used quantitative technique based on the absorption of UV or visible light by a molecule. The presence of the phenyl group in 2-phenoxyethanol acts as a chromophore, allowing it to absorb light in the UV range. spectrabase.com This property is the basis for its quantification in various matrices.

The UV spectrum of 2-phenoxyethanol in a solvent like methanol (B129727) or a water/acetonitrile (B52724) mixture typically shows a maximum absorbance (λmax) at approximately 270 nm, with a secondary peak or shoulder around 275 nm. spectrabase.comdcvmn.org According to the Beer-Lambert Law, the absorbance at this wavelength is directly proportional to the concentration of 2-phenoxyethanol in the solution. This principle is heavily utilized for detection in chromatographic methods. hitachi-hightech.com

UV/Vis spectrophotometry can also be applied in colorimetric assays. Research has shown that 2-phenoxyethanol can react with other reagents to form a colored complex, which can then be measured in the visible range. sci-hub.se For example, a reaction based on Molisch's test, where acid hydrolysis of polysaccharides forms furfural (B47365) derivatives that react with 2-phenoxyethanol, produces a colored complex with an absorbance maximum at 500 nm. sci-hub.se Another method for determining phenol (B47542) impurities in 2-phenoxyethanol involves a reaction with 4-aminoantipyrine (B1666024) (4-AAP) to form a dye measured at 520 nm. nih.gov

Chromatographic Methodologies for Separation and Analytical Quantification

Chromatographic techniques are essential for separating components of a mixture and performing precise quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis of 2-phenoxyethanol.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-phenoxyethanol in various products, including pharmaceuticals and cosmetics. rasayanjournal.co.in Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase is paired with a polar mobile phase. dcvmn.orgsielc.com

A typical RP-HPLC method for 2-phenoxyethanol involves a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water. sielc.comijpsonline.com Phosphoric acid is frequently added to the mobile phase in small concentrations (e.g., 0.1%) to control the pH and ensure sharp, symmetrical peaks by suppressing the ionization of any acidic components. hitachi-hightech.comrasayanjournal.co.in Detection is almost universally performed using a UV detector set at or near the absorbance maximum of 2-phenoxyethanol (~270 nm). dcvmn.org

Method validation is performed according to ICH guidelines to ensure the method is reliable, accurate, and precise. dcvmn.org Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). Numerous studies have reported validated HPLC methods for 2-phenoxyethanol, demonstrating the robustness of this analytical approach. dcvmn.orgijpsonline.comnih.gov

Table 3: Example of a Validated HPLC Method for 2-Phenoxyethanol Quantification Data compiled from multiple sources. dcvmn.orgsielc.comijpsonline.comnih.gov

| Parameter | Typical Conditions / Values |

| Column | Reversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic (e.g., 55:45 v/v Acetonitrile:Water) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm or 258 nm |

| Injection Volume | 10 µL |

Table 4: Representative HPLC Method Validation Data Data compiled from multiple sources. dcvmn.orgnih.gov

| Validation Parameter | Reported Value | Source |

| Linearity (r²) | >0.999 | dcvmn.orgnih.gov |

| Concentration Range | 0.07 - 1.1 mg/mL | dcvmn.org |

| Intra-day Precision (%RSD) | <1% | dcvmn.org |

| Inter-day Precision (%RSD) | <1% | dcvmn.org |

| Accuracy (Recovery) | 96.5% - 100.6% | dcvmn.org |

| Limit of Detection (LOD) | 1.3 x 10⁻⁴ mg/mL | dcvmn.org |

| Limit of Quantification (LOQ) | 2.7 x 10⁻⁴ mg/mL | dcvmn.org |

These validated methods demonstrate that HPLC is a simple, rapid, and reliable technique for the routine quality control analysis of 2-phenoxyethanol. dcvmn.org

Ultra-High Performance Liquid Chromatography (UHPLC) Advancements

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This technology offers significant improvements over conventional HPLC, including increased resolution, higher speed, and enhanced sensitivity. shimadzu.com

A rapid UHPLC method was developed for the quantification of 2-phenoxyethanol in vaccines. dcvmn.org This method, using a C18 column with 5 µm particles, demonstrates the principles of high-speed analysis, achieving a total run time of just 5 minutes per sample. dcvmn.org Another application for analyzing 24 different cosmetic preservatives, including 2-phenoxyethanol, employed a UHPLC system with a core-shell C18 column (2.7 µm particle size), enabling the separation of all components in approximately 9 minutes. shimadzu.com The use of smaller particle columns, such as those with 3 µm particles, is also noted for enabling fast UPLC applications. sielc.com These advancements allow for higher sample throughput, which is crucial in quality control environments.

| Parameter | Conventional HPLC Method istanbul.edu.tr | UHPLC Method dcvmn.org | UHPLC Method (Preservatives) shimadzu.com |

|---|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) | Symmetry C18 (150 x 4.6 mm, 5 µm) | Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:Water (55:45, v/v) | Gradient Elution (Formic Acid modifier) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |

| Detection | UV at 270 nm | UV at 270 nm | DAD (200-400 nm) |

| Run Time | Not specified | 5 min | ~9 min |

Coupled Mass Spectrometry (MS) Techniques for Molecular Identification

While UV-based detectors are excellent for quantification, they provide limited structural information. For unequivocal identification, HPLC and UHPLC systems are often coupled to a mass spectrometer (MS). nih.gov MS is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive proof of a compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like 2-phenoxyethanol. nih.gov It generates intact molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode. nih.govresearchgate.net

In a tandem mass spectrometry (MS/MS) experiment, the molecular ion of interest (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) create a unique fragmentation pattern that is highly specific to the molecule's structure. nih.gov

For 2-phenoxyethanol (molecular weight 138.16 g/mol ), the analysis in positive ion ESI-MS would show a protonated molecule [M+H]⁺ at an m/z of 139.0. researchgate.net When this precursor ion is subjected to MS/MS, it fragments. A characteristic product ion is observed at m/z 77.0, which corresponds to the loss of the hydroxy-ethoxy group and the formation of the stable phenyl cation. researchgate.net The fragmentation of ethers in MS often involves cleavage of the C-O bond. miamioh.edu This specific transition (m/z 139.0 → 77.0) can be used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of 2-phenoxyethanol in complex biological matrices. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.net |

| Precursor Ion [M+H]⁺ (m/z) | 139.0 | researchgate.net |

| Major Product Ion (m/z) | 77.0 | researchgate.net |

| Proposed Fragment Structure | Phenyl cation (C₆H₅⁺) | researchgate.net |

Compound List

| Compound Name |

|---|

| 2-Phenoxyethanol |

| Phosphoric Acid |

| Acetonitrile |

| Water |

| Formic Acid |

| Methanol |

| Tetrahydrofuran |

| Methylparaben |

| Ethylparaben |

| Propylparaben |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF) for Metabolite Profiling

Quadrupole Time-of-Flight (QTOF) mass spectrometry stands as a powerful tool for the metabolite profiling of "2-phenoxyethanol;phosphoric acid". This hybrid mass spectrometry technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.

In the context of "this compound," QTOF-MS is instrumental in identifying and quantifying not only the parent compounds but also their metabolites and related impurities. Following administration or environmental exposure, 2-phenoxyethanol is known to be metabolized in the body. The primary metabolites include phenoxyacetic acid (PhAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA). sielc.comnih.govuzh.ch The high mass accuracy of QTOF allows for the confident identification of these metabolites by comparing their measured mass-to-charge ratios (m/z) with theoretical values.

A typical workflow for the metabolite profiling of a sample containing "this compound" using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) would involve:

Chromatographic Separation: The sample extract is first injected into a liquid chromatography system, often a reversed-phase column, to separate the different components based on their polarity. A mobile phase containing acetonitrile, water, and an acidifier like formic or phosphoric acid is commonly used. sielc.comijpsonline.com

Ionization: The separated components are then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is suitable for polar molecules like 2-phenoxyethanol and its metabolites.

Full Scan MS Analysis: The QTOF analyzer acquires full scan mass spectra, providing high-resolution mass data for all ions present in the sample at a given retention time. This allows for the detection of expected metabolites and the discovery of novel or unexpected transformation products.

Tandem MS (MS/MS) Analysis: For ions of interest, MS/MS experiments are performed. The quadrupole selects a specific precursor ion (e.g., the molecular ion of PhAA), which is then fragmented in a collision cell. The TOF analyzer then measures the m/z of the resulting fragment ions. The fragmentation pattern provides crucial structural information for confirming the identity of the metabolite.

The fragmentation pathways of organophosphate esters, a class of compounds related to potential derivatives of "this compound," have been studied using high-resolution mass spectrometry. mdpi.com These studies reveal characteristic neutral losses and fragment ions that can aid in the identification of unknown organophosphate compounds.

Table 1: Illustrative QTOF-MS Data for 2-Phenoxyethanol Metabolites

| Compound | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |

| Phenoxyacetic acid (PhAA) | 151.0401 | 93.0335, 107.0491 |

| 4-Hydroxyphenoxyacetic acid (4-OH-PhAA) | 167.0350 | 109.0284, 123.0441 |

Note: The m/z values are theoretical and for illustrative purposes. Actual measurements would be compared to these values with a high degree of mass accuracy.

Advanced Sample Preparation Protocols for Complex Matrices

The accurate analysis of "this compound" in complex matrices such as cosmetics, biological fluids, or environmental samples necessitates efficient sample preparation to remove interfering substances and concentrate the analytes of interest.

Liquid-Liquid Extraction (LLE) is a classic and effective technique for the extraction of 2-phenoxyethanol and its metabolites from aqueous samples like urine and blood. sielc.com The protocol typically involves the following steps:

pH Adjustment: The pH of the sample is adjusted to optimize the partitioning of the analytes into the organic solvent. For acidic metabolites like PhAA, acidification of the sample is crucial.

Solvent Extraction: An immiscible organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) is added to the sample, and the mixture is vigorously shaken. The analytes partition into the organic phase based on their solubility.

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

Evaporation and Reconstitution: The organic layer is collected, and the solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., the mobile phase for LC-MS). sielc.com

A study on the determination of 2-phenoxyethanol metabolites in human blood utilized LLE as a key sample preparation step. sielc.com

Salting-out Assisted Liquid-Liquid Microextraction (SALLE) is a miniaturized version of LLE that offers advantages in terms of reduced solvent consumption, lower cost, and faster extraction times. In SALLE, a high concentration of salt is added to the aqueous sample, which decreases the solubility of the analytes and the miscibility of the organic solvent in the aqueous phase, thereby enhancing the extraction efficiency.

A typical SALLE procedure for extracting 2-phenoxyethanol from a cosmetic cream might involve:

Sample Dispersion: A small amount of the cream is dispersed in water.

Addition of Extraction Solvent and Salt: A water-miscible organic solvent (e.g., acetonitrile) and a salt (e.g., sodium chloride, magnesium sulfate) are added.

Vortexing and Centrifugation: The mixture is vortexed to facilitate the transfer of the analyte into the organic phase and then centrifuged to induce phase separation.

Collection and Analysis: A small volume of the upper organic layer is collected and directly injected into the analytical instrument.

The selection of the appropriate extraction solvent and salt is critical for achieving high recovery of the target analytes.

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | High recovery, effective for a wide range of analytes. | Requires large volumes of organic solvents, can be time-consuming. |

| Salting-out Assisted Liquid-Liquid Microextraction (SALLE) | Enhanced LLE using a salting-out effect with a water-miscible solvent. | Reduced solvent consumption, fast, cost-effective. | Can be sensitive to matrix effects, optimization of parameters is crucial. |

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations of Chemical Systems

MD simulations compute the trajectories of atoms and molecules over time, allowing for the study of dynamic processes and the determination of equilibrium properties.

While direct MD simulation studies on the specific binary mixture of 2-phenoxyethanol (B1175444) and phosphoric acid are not extensively documented in the literature, valuable inferences can be drawn from simulations of phosphoric acid with analogous organic molecules, such as N,N-dimethylformamide (DMF). researchgate.netnih.gov These studies show that strong hydrogen bonds form between the phosphoric acid molecules and between the acid and the organic solvent. nih.gov

In a hypothetical 2-phenoxyethanol and phosphoric acid mixture, MD simulations would be expected to reveal:

Complex Formation: The formation of distinct complexes, likely involving phosphoric acid dimers interacting with 2-phenoxyethanol molecules, similar to the (H3PO4)2·DMF complexes observed in other systems. researchgate.net

Hydrogen Bonding: Extensive hydrogen bonding involving the hydroxyl group of 2-phenoxyethanol, the ether oxygen, and the phosphate (B84403) group of phosphoric acid. The phosphoric acid molecule can act as both a hydrogen bond donor (via its P-OH groups) and an acceptor (via its P=O oxygen). researchgate.net

Structural Arrangement: The simulations would likely show 2-phenoxyethanol molecules solvating the phosphoric acid clusters, with the phenyl and ethoxy groups influencing the local structure and dynamics.

Phosphoric acid is renowned for having the highest intrinsic proton conductivity of any known substance, a property that is central to its use in high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). researchgate.netnih.govresearchgate.net Ab initio MD simulations have been instrumental in uncovering the microscopic mechanism behind this high conductivity. researchgate.netnih.govnyu.edu

The primary mechanism is not simple diffusion of H+ ions but a structural diffusion process involving:

Grotthuss Mechanism: A "hop-and-turn" mechanism where a proton hops from one phosphate group to the next through the hydrogen bond network.

Hydrogen Bond Network: The high conductivity arises from the interplay between extended, polarized hydrogen-bonded chains and a "frustrated" hydrogen bond network, where there is an imbalance of proton donors and acceptors. researchgate.netnyu.edumpg.de

Anion Reorientation: The rate-limiting step for proton transport is the reorientation of the phosphate anions (H2PO4⁻), which is necessary to prepare the network for the next proton hop. nih.gov MD simulations have shown that in materials with high proton conductivity, these anions rotate on a timescale of about 100 picoseconds. nih.gov

MD simulations are frequently used to study intermolecular interactions in complex liquid mixtures, including aqueous two-phase systems. nih.gov In a ternary system of 2-phenoxyethanol, phosphoric acid, and water, simulations could elucidate the intricate solvation structure.

Key interactions that would be modeled include:

Hydrophilic and Hydrophobic Effects: The amphiphilic nature of 2-phenoxyethanol, with its hydrophobic phenyl ring and hydrophilic hydroxyethyl (B10761427) group, would lead to complex micro-structuring in an aqueous environment.

Preferential Solvation: Simulations could determine whether water and 2-phenoxyethanol molecules preferentially solvate the ionic species of phosphoric acid (e.g., H2PO4⁻, HPO4²⁻).

Hydrogen Bond Dynamics: The dynamics of hydrogen bond formation and breakage between all three components would be a key focus, as this governs the system's macroscopic properties. Studies on similar systems show that the addition of solutes can significantly modify the properties and structure of the surrounding water. nih.gov

Organosolv pretreatment, which sometimes uses solvents like phenoxyethanol (B1677644) in combination with an acid catalyst, is a key technology for fractionating lignocellulosic biomass. Computational studies, including both MD and DFT, have provided molecular-level understanding of this process. researchgate.net

Lignin (B12514952) Depolymerization: DFT calculations have shown that in the presence of phosphoric acid, the α-O-4 and β-O-4 ether linkages, which are among the most common bonds in lignin, are susceptible to cleavage. researchgate.net This breakdown is crucial for separating lignin from cellulose (B213188).

Cellulose Dissolution: Phosphoric acid is an effective solvent for cellulose. researchgate.net Computational models suggest that this process involves the formation of cellulose phosphate esters, which disrupts the extensive hydrogen-bonding network that holds cellulose chains together in their highly crystalline structure. rsc.orgescholarship.org This leads to the dissolution and decrystallization of cellulose, making it more accessible for subsequent enzymatic hydrolysis. escholarship.org

The table below summarizes the stability of different lignin linkages as investigated by computational methods.

Table 1: Computational Insights into Lignin Linkage Stability in Acidic Pretreatment

| Linkage Type | Relative Stability in Acid | Computational Method | Key Finding |

|---|---|---|---|

| α-O-4 | Low | DFT | Prone to cleavage due to relatively low dissociation enthalpy. researchgate.net |

| β-O-4 | Low | DFT | One of the main cleavage modes during acid pretreatment. researchgate.net |

| 5-5 | High | DFT | More stable and less likely to break under typical pretreatment conditions. researchgate.net |

| β-1 | High | DFT | Generally resistant to cleavage in acidic environments. researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and energetics of molecules with high accuracy. helsinki.fi

DFT is an invaluable tool for studying the hydrogen bonds that define the structure and properties of the 2-phenoxyethanol and phosphoric acid system. helsinki.firesearchgate.net

Bond Strength and Geometry: DFT calculations can precisely determine the energies and geometric parameters (e.g., bond lengths and angles) of the hydrogen bonds between phosphoric acid and 2-phenoxyethanol. Studies on phosphoric acid complexes with other molecules, like DMF, have used methods like B3LYP to analyze these interactions. researchgate.netnih.gov It is expected that a strong hydrogen bond would form between the acidic proton of phosphoric acid and the hydroxyl oxygen of 2-phenoxyethanol.

Nature of Interaction: Techniques such as Natural Bond Orbital (NBO) analysis can be used to understand the nature of the H-bonds, quantifying the charge transfer that occurs from the proton acceptor to the donor. researchgate.netresearchgate.net

Proton Transfer Energetics: DFT is used to calculate the energy barriers for proton transfer events, which is fundamental to understanding the proton conduction mechanism. researchgate.net The calculations can reveal how the local environment, including the presence of 2-phenoxyethanol molecules, modulates this energy barrier.

The table below, based on findings for analogous systems, shows typical hydrogen bond energies calculated using DFT.

Table 2: Calculated Hydrogen Bond Interaction Energies in Related Systems via DFT

| Interacting Molecules | Hydrogen Bond Type | Calculated Interaction Energy (kJ/mol) | DFT Functional/Basis Set |

|---|---|---|---|

| Phosphoric Acid Dimer | O-H···O=P | -80 to -100 | B3LYP/6-31++G(d,p) |

| Phosphoric Acid - DMF | P-O-H···O=C | -50 to -65 | B3LYP/6-31++G(d,p) |

Data are representative values from studies on phosphoric acid and other hydrogen-bonded systems and are intended for illustrative purposes. researchgate.netresearchgate.net

Prediction of Reaction Pathways and Energetics

The primary goal of such computational investigations is to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The relative energies of these species allow for the determination of key thermodynamic and kinetic parameters.

General Mechanistic Considerations for Alcohol Phosphorylation

The esterification of an alcohol with phosphoric acid can proceed through several possible pathways. libretexts.org A fundamental reaction involves the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of phosphoric acid. libretexts.org This process can be catalyzed by the acid itself or by other reagents. youtube.com

Computational studies on similar reactions, for instance, the esterification of a cyclic phosphinic acid with 1-butanol, have elucidated the intricate steps involved. rsc.org These studies often reveal a multi-step process that may include:

Protonation: The reaction may be initiated by the protonation of the phosphoryl group (P=O) of phosphoric acid, which increases the electrophilicity of the phosphorus atom.

Nucleophilic Attack: The alcohol (in this case, 2-phenoxyethanol) then acts as a nucleophile, attacking the activated phosphorus center. This leads to the formation of a pentacoordinate intermediate.

Proton Transfer: Intramolecular or intermolecular proton transfers can occur, often facilitated by solvent molecules or other species in the reaction mixture.

Leaving Group Departure: The reaction concludes with the departure of a water molecule, yielding the phosphate ester.

Energetics and Reaction Feasibility

DFT calculations are instrumental in determining the energetics of these pathways. nih.gov Key parameters that are typically calculated include:

Activation Energy (Ea) or Activation Barrier (ΔG‡): This is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. For example, in a study of alcohol phosphorylation, the activation barrier for the transition state was calculated to be 27.73 kcal mol⁻¹. nih.govacs.org In a different study on the oxidation of ethanol, the reaction energy barrier was calculated to be 156.33 kJ/mol. sciencepg.com

Reaction Enthalpy (ΔH): This represents the change in heat content during the reaction. A negative ΔH indicates an exothermic reaction (releases heat), while a positive ΔH signifies an endothermic reaction (absorbs heat). For the esterification of a phosphinic acid with 1-butanol, the reaction was found to be slightly endothermic. rsc.org

Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy and is the ultimate indicator of a reaction's spontaneity at a given temperature and pressure. A negative ΔG indicates a spontaneous reaction.

The table below presents hypothetical thermodynamic data for the phosphorylation of an alcohol, based on findings from a computational study on a similar phosphinic acid esterification. rsc.org These values illustrate the type of detailed energetic information that can be obtained through theoretical calculations.

| Parameter | Value (kJ mol⁻¹) | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | 35.2 | Indicates a slightly endothermic reaction, requiring energy input. |

| Activation Enthalpy (ΔH‡) | 114.1 | Represents the energy barrier that must be overcome for the reaction to proceed. |

| Gibbs Free Energy of Reaction (ΔG) | Data not available | Determines the spontaneity of the reaction. |

In the context of the reaction between 2-phenoxyethanol and phosphoric acid, computational studies could provide invaluable insights. They could help to:

Determine the most likely reaction mechanism.

Identify the rate-determining step of the reaction.

Predict the optimal reaction conditions (e.g., temperature) to maximize the yield of the desired phosphate ester.

Understand the influence of catalysts or solvent effects on the reaction pathway and energetics.

Such theoretical predictions, when combined with experimental validation, can significantly accelerate the development and optimization of synthetic routes to 2-phenoxyethanol phosphate and other related compounds.

Interactions with Diverse Chemical and Biological Systems

Mechanistic Investigations of Biological Activity and Cellular Response

The biological effects of 2-phenoxyethanol (B1175444) and phosphoric acid, particularly their antimicrobial and cytotoxic properties, are subjects of detailed scientific inquiry. Understanding the mechanisms through which they interact with cells is crucial for their application.

Antimicrobial Action Pathways via Cell Membrane Disruption

The antimicrobial efficacy of 2-phenoxyethanol and phosphoric acid involves the disruption of microbial cell membranes. 2-phenoxyethanol is a well-documented preservative whose lethal action on bacteria like E. coli is associated with significant damage to the cell membrane, leading to the leakage of cytoplasmic contents. researchgate.net While membrane leakage is a primary factor, it is not the sole mechanism of its bactericidal activity. researchgate.net Sub-lethal concentrations of 2-phenoxyethanol can also inhibit DNA and RNA biosynthesis and disrupt the cell's energy metabolism. researchgate.net

Phosphoric acid also exhibits potent antimicrobial properties. nih.govscielo.br Its mechanism of action is thought to involve the increase of hydrogen-ion concentration within the microorganism, creating an environment where the microbe cannot survive. nih.govscielo.br Studies comparing 37% phosphoric acid to other common endodontic irrigants found it to have the highest antimicrobial activity against a range of oral pathogens. nih.govscielo.br

When used in combination, the effects can be synergistic. For instance, the potentiating agent ethylhexylglycerin (B550904) enhances the bactericidal effect of 2-phenoxyethanol by impairing the integrity of the cell membrane, allowing for more effective action by the phenoxyethanol (B1677644). researchgate.netnih.gov This suggests that a combined formulation with an agent that disrupts the outer defenses of a microorganism can significantly amplify the antimicrobial action.

Apoptosis Induction Mechanisms in Cellular Models

Apoptosis, or programmed cell death, is a critical cellular process that can be initiated by various chemical and physical stimuli. nih.gov Research has shown that both 2-phenoxyethanol and acidic conditions can trigger this process in different cell models.

The induction of apoptosis is a complex process that can be promoted by various factors, including the generation of reactive oxygen species (ROS). nih.govnih.govpsu.edu ROS can mediate the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.govnih.govpsu.edu For example, the antioxidant alpha-lipoic acid has been shown to induce apoptosis in cancer cells by generating ROS, which in turn leads to caspase-9 activation through the mitochondrial death pathway. nih.govpsu.edu Similarly, phenethyl isothiocyanate, a compound found in cruciferous plants, induces apoptosis in cervical cancer cells through ROS generation and the activation of caspase-3. nih.gov

The regulation of apoptosis is tightly controlled by a balance of pro-apoptotic and anti-apoptotic proteins, such as those from the Bcl-2 family. nih.govpsu.edudovepress.com The modulation of these proteins can determine a cell's fate. For instance, the downregulation of the anti-apoptotic protein Bcl-2 has been linked to the induction of apoptosis. nih.govpsu.edu

Acidic conditions, such as those created by phosphoric acid, can also induce apoptosis. nih.gov Low pH environments have been successfully used to trigger apoptosis in solid tumor cell lines. nih.gov Furthermore, bisphosphonates, which are structurally related to phosphoric acid, are known to induce apoptosis in certain cell types, like macrophages, through mechanisms that are independent of nitric oxide synthesis. nih.gov

The process of apoptosis involves distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, nuclear condensation, and DNA fragmentation. nih.gov These changes can be observed and quantified using techniques like flow cytometry with Annexin V staining. nih.govresearchgate.net

Material Science Applications and Interfacial Chemical Phenomena

The chemical properties of 2-phenoxyethanol and phosphoric acid lend themselves to a variety of applications in material science, from modifying the surfaces of advanced fibers to breaking down biomass for biofuel production and protecting metals from corrosion.

Surface Modification of Polymeric Fibers

The surface modification of polymeric fibers is essential for improving their adhesion to matrix materials in composites and for enhancing other properties like dyeability. researchgate.netmdpi.com Phosphoric acid has been investigated as a chemical agent for modifying the surface of para-aramid fibers. researchgate.net This treatment aims to introduce reactive groups onto the fiber surface, thereby increasing its polarity and improving its interface with other materials. researchgate.net The effectiveness of this modification is influenced by factors such as treatment temperature and duration. researchgate.net

Other methods for modifying polymer fiber surfaces include acid-catalyzed acetalization, which can create polar functionalities on the surface of materials like poly(vinyl alcohol) (PVA) fibers. researchgate.net This process can be used to cross-link the fibers and subsequently graft other molecules to their surface. researchgate.net

Table 1: Effects of Surface Modification on Polymeric Fibers

| Fiber Type | Modification Agent | Observed Effects | Reference |

|---|---|---|---|

| para-Aramid Fibers | Phosphoric Acid | Introduction of reactive groups, increased surface polarity. | researchgate.net |

| Poly(vinyl alcohol) (PVA) Fibers | Glyoxal (for cross-linking), followed by grafting | Creation of polar surface functionalities, improved control of acid/base behavior. | researchgate.net |

| Ultra-High-Molecular-Weight Polyethylene (UHMWPE) Fibers | Chromic acid, potassium permanganate | Enhanced chemical and physical concordance with polymer matrix, increased tensile and flexural strengths. | mdpi.com |

Deconstruction of Lignocellulosic Biomass in Biphasic Phenoxyethanol-Acid Systems

Lignocellulosic biomass, a renewable resource, can be converted into biofuels and other valuable chemicals. nih.govresearchgate.net A key challenge in this process is the deconstruction of the complex plant cell wall to release sugars and lignin (B12514952). nih.gov Organosolv pretreatment, which uses organic solvents to break down biomass, is a promising approach. aiche.org

2-Phenoxyethanol, a green and non-toxic solvent, is effective at dissolving lignin. aiche.org When used in a biphasic system with water and an acid catalyst (like sulfuric acid or phosphoric acid), it can efficiently fractionate biomass. aiche.orgnih.gov In such a system, cellulose (B213188) remains as a solid residue, while hemicellulose-derived sugars dissolve in the aqueous phase, and lignin is partitioned into the organic phenoxyethanol phase. aiche.org

The water content in the phenoxyethanol solution is a critical parameter. aiche.org Decreasing the water content can shift the system from biphasic to monophasic, which can overcome mass transfer limitations and lead to more efficient delignification and hemicellulose removal. aiche.org Under optimal conditions, this process can achieve almost complete removal of lignin and hemicellulose. nih.gov

Table 2: Lignocellulosic Biomass Deconstruction using Phenoxyethanol-Acid Systems

| Biomass Source | Solvent System | Key Findings | Reference |

|---|---|---|---|

| Poplar | Phenoxyethanol/water (acid condition) | Monophasic system showed better delignification and hemicellulose removal compared to biphasic. | aiche.org |

| Amorpha | Acetone/phenoxyethanol/water (sulfuric acid) | High removal of lignin (95.60%) and hemicellulose (98.39%). | nih.gov |

| Softwood (Finnish pine) | ZnCl2, water, and H3PO4 (MSH-DES) | Fractionation at a low temperature of 45°C, yielding a lignin-rich solid. | lut.fi |

Role of Phosphoric Acid in Metal Surface Treatment and Anti-Corrosion Technologies

Phosphoric acid plays a crucial role in protecting metals, particularly steel, from corrosion. hghouston.comvinipulchemicals.comalliancechemical.com It is used in two primary ways: for rust removal and for creating a protective phosphate (B84403) conversion coating. hghouston.comvinipulchemicals.com

As a rust remover, phosphoric acid reacts with iron oxide (rust) to form iron phosphate, a water-soluble compound that can be easily cleaned from the metal surface. vinipulchemicals.comalliancechemical.com This process is non-abrasive and can penetrate into small cracks and crevices. alliancechemical.com

More importantly, phosphoric acid is a key component in phosphating, a process that creates a corrosion-resistant coating on the metal surface. vinipulchemicals.comsuperiorshotpeening.com This coating is formed by the reaction of metal phosphates in the solution with the metal substrate, creating a new, stable surface layer. superiorshotpeening.com This phosphate layer acts as a barrier to oxidation and significantly improves the adhesion of subsequent coatings like paint, extending the life of the metal component. vinipulchemicals.comalliancechemical.com

Environmental Fate and Biotransformation Pathways

Biodegradation Mechanisms of 2-Phenoxyethanol (B1175444)

Biodegradation is a key process in the environmental breakdown of 2-phenoxyethanol. Various microorganisms have demonstrated the ability to utilize this compound as a source of carbon and energy under different conditions.

Under anaerobic conditions, such as those found in sewage sludge, the degradation of 2-phenoxyethanol has been notably demonstrated by the homoacetogenic bacterium Acetobacterium strain LuPhet1. carlroth.com This strictly anaerobic, gram-positive bacterium is capable of fermenting 2-phenoxyethanol as its sole source of carbon and energy. carlroth.com The stoichiometric conversion results in the formation of phenol (B47542) and acetate (B1210297). carlroth.comechemi.com The initial step in this biotransformation is the cleavage of the ether linkage, which produces acetaldehyde (B116499). carlroth.com This acetaldehyde is then oxidized to acetate. echemi.comcarlroth.com The reducing equivalents generated during this oxidation are utilized by the bacterium to reduce carbon dioxide to acetate via the carbon monoxide dehydrogenase pathway. echemi.com

The enzymatic cleavage of the stable ether bond in 2-phenoxyethanol under anaerobic conditions is a challenging biochemical reaction. ecetoc.org The mechanism proposed for Acetobacterium strain LuPhet1 involves a reaction analogous to that of a corrinoid-dependent diol dehydratase. carlroth.com This mechanism suggests a shift of the hydroxyl group from its original position to the adjacent carbon atom. carlroth.comcarlroth.com This rearrangement results in the formation of an unstable hemiacetal intermediate. carlroth.comcarlroth.com The hemiacetal then spontaneously decomposes, releasing phenol and acetaldehyde. carlroth.comecetoc.org

To elucidate the precise mechanism of anaerobic ether cleavage, isotope-labeling studies have been conducted. echemi.comnih.gov Experiments using 2-phenoxyethanol labeled with deuterium (B1214612) (a heavy isotope of hydrogen) at the glycolic moiety were performed with resting cell suspensions of Acetobacterium strain LuPhet1. echemi.comnih.gov These studies demonstrated that the carbonyl group of the resulting acetate is derived from the original alcoholic function of 2-phenoxyethanol, while the methyl group comes from the adjacent carbon. echemi.comnih.gov

A key finding from these experiments was the observation of an intramolecular migration of a deuterium atom from the first carbon (C-1) to the second carbon (C-2) of the glycol side chain. echemi.comnih.gov Further confirmation was obtained through NMR analysis of the acetate produced from the fermentation of 2-phenoxyethanol labeled with both carbon-13 and deuterium. echemi.comnih.gov These studies confirmed that the glycol unit's molecular integrity was maintained throughout the biotransformation, and the 1,2-deuterium shift was an intramolecular process with no exchange with the surrounding medium. echemi.comnih.gov

The identification of metabolites is crucial for understanding the complete biotransformation pathway of 2-phenoxyethanol. In the anaerobic degradation by Acetobacterium strain LuPhet1, the primary metabolites identified are phenol and acetate, with acetaldehyde being a key intermediate. carlroth.comechemi.com

In other biological systems, which can provide insights into potential environmental pathways, the major metabolite identified is phenoxyacetic acid (PAA). nih.govmdpi.comnih.gov PAA is formed through the oxidation of the terminal hydroxyl group of 2-phenoxyethanol. nih.gov This process is believed to involve alcohol dehydrogenase and aldehyde dehydrogenase enzymes. nih.gov Further hydroxylation of the aromatic ring can also occur, leading to the formation of metabolites such as 4-hydroxyphenoxyacetic acid (4-OH-PhAA). nih.govnih.gov

Table 1: Identified Metabolites of 2-Phenoxyethanol in Biotransformation

| Metabolite | Pathway/Organism | Reference |

| Phenol | Anaerobic degradation by Acetobacterium strain LuPhet1 | echemi.com, carlroth.com |

| Acetate | Anaerobic degradation by Acetobacterium strain LuPhet1 | echemi.com, carlroth.com |

| Acetaldehyde | Intermediate in anaerobic degradation by Acetobacterium strain LuPhet1 | carlroth.com |

| Phenoxyacetic Acid (PAA) | Major metabolite in various biological systems | nih.gov, mdpi.com, nih.gov |

| 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | Metabolite found in human studies | nih.gov, nih.gov |

Environmental Distribution and Abiotic Transformation Processes

Besides biodegradation, abiotic (non-biological) processes also contribute to the transformation of 2-phenoxyethanol in the environment, particularly in the atmosphere and in water.

The primary abiotic degradation pathway for 2-phenoxyethanol in the atmosphere is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this vapor-phase reaction is estimated to be 3.27 x 10⁻¹¹ cm³/molecule-sec at 25°C. echemi.comnih.gov This corresponds to an atmospheric half-life of approximately 11.8 hours, indicating that 2-phenoxyethanol that partitions to the atmosphere is degraded relatively quickly. nih.gov

In aquatic environments, direct photolysis by sunlight is not expected to be a significant transformation process for 2-phenoxyethanol. echemi.com This is because the compound does not absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. echemi.com However, indirect photolysis can occur through reactions with hydroxyl radicals generated in natural waters, often initiated by substances like dissolved organic matter. nih.gov

Table 2: Abiotic Transformation Data for 2-Phenoxyethanol

| Process | Environmental Compartment | Key Reactant | Estimated Half-life/Rate | Reference |

| Phototransformation | Air | Hydroxyl Radicals (•OH) | ~11.8 hours | nih.gov |

| Direct Photolysis | Water | Sunlight | Not expected to be significant | echemi.com |

Table 3: List of Chemical Compounds

Hydrolysis Pathways in Aquatic Systems

The hydrolysis of 2-phenoxyethanol phosphate (B84403), an organophosphate ester, is a critical process governing its persistence in aquatic environments. This chemical breakdown involves the cleavage of the ester bond, yielding 2-phenoxyethanol and phosphoric acid. The rate of this reaction is significantly influenced by the pH of the surrounding water.

Generally, the hydrolysis of phosphate esters can proceed through different mechanisms depending on the pH. In acidic conditions, the reaction is typically slower. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis generally increases. This is because the hydroxide (B78521) ion (OH-), which is more abundant in alkaline solutions, is a more effective nucleophile for attacking the phosphorus atom in the phosphate ester, leading to the cleavage of the P-O-C bond.

Table 1: General Influence of pH on the Hydrolysis of Organophosphate Esters

| pH Range | Predominant Hydrolysis Mechanism | Relative Rate of Hydrolysis |

| Acidic (< 7) | Acid-catalyzed | Slow |

| Neutral (≈ 7) | Neutral hydrolysis | Moderate |

| Alkaline (> 7) | Base-catalyzed | Fast |

This table presents a generalized trend for organophosphate esters. Specific rates for 2-phenoxyethanol phosphate require empirical determination.

Further research is essential to quantify the precise hydrolysis rate constants (k) and half-lives (t½) of 2-phenoxyethanol phosphate across a range of environmentally relevant pH values and temperatures. This data is crucial for accurately modeling its fate and persistence in various aquatic ecosystems.

Adsorption and Desorption Dynamics in Soil and Sediment

The interaction of 2-phenoxyethanol phosphate with soil and sediment particles is a key factor determining its mobility and bioavailability in the terrestrial environment. Adsorption, the process by which the chemical binds to soil particles, can reduce its concentration in the soil solution, thereby limiting its potential for leaching into groundwater or uptake by plants and soil organisms. Conversely, desorption is the release of the adsorbed chemical back into the soil solution.

The extent of adsorption is influenced by several factors, including the chemical properties of 2-phenoxyethanol phosphate itself, the characteristics of the soil (such as organic matter content, clay content, and pH), and the presence of other competing ions. The phosphate moiety of the molecule is expected to play a significant role in its adsorption behavior. Phosphate is known to have a strong affinity for soil minerals, particularly iron and aluminum oxides and hydroxides, which are common in many soil types. This interaction occurs through a process called ligand exchange, where the phosphate group displaces hydroxyl groups on the mineral surfaces.

The adsorption of phosphate and, by extension, organophosphate esters like 2-phenoxyethanol phosphate, is often described using adsorption isotherms, such as the Freundlich and Langmuir models. These models mathematically relate the amount of substance adsorbed onto a solid surface to its concentration in the solution at equilibrium.

Freundlich Isotherm: This empirical model is often used to describe adsorption on heterogeneous surfaces. The equation is given by: q = KfC1/n where q is the amount of substance adsorbed per unit mass of adsorbent, C is the equilibrium concentration of the substance in solution, and Kf and 1/n are Freundlich constants that represent the adsorption capacity and intensity, respectively.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The equation is: q = (qmaxKLC) / (1 + KLC) where qmax is the maximum adsorption capacity and KL is the Langmuir constant related to the binding energy.

While specific adsorption coefficients (Kd) or Freundlich/Langmuir parameters for 2-phenoxyethanol phosphate are not extensively documented, studies on the soil mobility of the parent compound, 2-phenoxyethanol, and the behavior of other organophosphate esters can offer some guidance. 2-phenoxyethanol itself is expected to have low to moderate adsorption to soil, primarily governed by its organic carbon-water (B12546825) partitioning coefficient (Koc). However, the addition of the phosphate group is likely to significantly increase its adsorption potential due to the strong affinity of phosphate for soil minerals.

Desorption processes determine the reversibility of the adsorption and the potential for the long-term release of 2-phenoxyethanol phosphate back into the environment. The strength of the bond between the phosphate group and soil minerals will influence the ease of desorption. In many cases, a portion of the adsorbed phosphate can become strongly bound or "fixed" in the soil, leading to very slow desorption rates.

Table 2: Factors Influencing the Adsorption of 2-Phenoxyethanol Phosphate in Soil and Sediment

| Soil/Sediment Property | Influence on Adsorption | Rationale |

| Organic Matter Content | Increase | Organic matter provides binding sites for the phenoxyethanol (B1677644) portion of the molecule. |

| Clay Content | Increase | Clay minerals have a high surface area and can contain iron and aluminum oxides that strongly adsorb the phosphate group. |

| Soil pH | Variable | pH affects the surface charge of soil minerals and the speciation of the phosphate group, influencing the strength of adsorption. Generally, phosphate adsorption is higher in acidic to neutral soils. |

| Iron and Aluminum Oxides | Increase | These minerals have a high affinity for phosphate and are primary sites for its adsorption. |

| Presence of Competing Anions | Decrease | Other anions, such as sulfate (B86663) and dissolved organic carbon, can compete with the phosphate group for adsorption sites. |

This table provides a qualitative overview. Quantitative assessment requires specific experimental data.

To accurately predict the environmental risk associated with 2-phenoxyethanol phosphate, it is imperative to conduct detailed studies to determine its adsorption and desorption coefficients in a variety of representative soil and sediment types. This will allow for a more precise evaluation of its potential for leaching, surface runoff, and long-term accumulation in the terrestrial environment.

Conclusion and Future Research Directions

Unresolved Research Questions and Mechanistic Discrepancies

Despite its widespread use, nuances in the mechanistic action and toxicological profiles of 2-phenoxyethanol (B1175444), particularly in combination with phosphoric acid, remain. A significant area of ongoing research is the discrepancy observed between in vitro and in vivo studies. For instance, in vitro skin permeation studies of 2-phenoxyethanol can yield different results compared to in vivo human skin studies, with factors such as the presence of other formulation components like cetylpyridinium (B1207926) chloride influencing absorption rates. aaqr.orgkennesaw.edu Such discrepancies highlight the complexity of predicting real-world outcomes from laboratory models.

Furthermore, while the primary antimicrobial mechanism of 2-phenoxyethanol is understood to be the disruption of bacterial cell membranes, the precise interactions and potential synergistic or antagonistic effects when combined with phosphoric acid at a molecular level are not fully elucidated. d-nb.info Some studies suggest that the efficacy of phenoxyethanol (B1677644) can be influenced by the formulation's oil phase and emulsifier concentration, which can affect the free concentration of the preservative in the aqueous phase where it is active. nih.gov There are also some conflicting reports on its genotoxicity, with most studies concluding it is non-mutagenic, while a few suggest potential effects on DNA synthesis, indicating a need for further clarification. nih.govnih.gov

Future research should focus on:

Elucidating the precise molecular interactions between 2-phenoxyethanol and phosphoric acid in various formulations.

Investigating the impact of the formulation matrix on the bioavailability and antimicrobial efficacy of the combination.

Conducting further studies to resolve conflicting toxicological data , particularly concerning genotoxicity and developmental toxicity, using advanced models that more accurately mimic human physiological conditions. For example, physiologically based pharmacokinetic (PBPK) models could help reconcile differences between in vitro and in vivo toxicological data. d-nb.info

Integration of Multi-Omics and High-Throughput Screening Approaches

The fields of cosmetics and pharmaceutical research are increasingly adopting multi-omics and high-throughput screening (HTS) to accelerate development and enhance safety assessments. These approaches hold significant potential for a more comprehensive understanding of "2-phenoxyethanol;phosphoric acid".

Multi-omics , which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological effects of this chemical combination. For instance, multi-omics studies on other cosmetic preservatives are being used to understand their impact on the skin microbiome and to identify potential biomarkers for skin irritation or sensitization. shokubai.orgmdpi.com Applying these techniques to "this compound" could:

Uncover novel molecular targets of its antimicrobial activity.

Identify biomarkers of exposure and potential adverse effects in human cell models.

Assess its impact on the skin microbiome with greater detail than traditional culture-based methods. nih.gov

High-throughput screening (HTS) can be employed to rapidly screen large libraries of formulations containing "this compound" for optimal efficacy and safety profiles. cosmetic-labs.comevotec.com HTS assays can be designed to evaluate various parameters, including:

Antimicrobial efficacy against a broad spectrum of microorganisms.

Cytotoxicity in various cell lines to assess potential for irritation.

Impact on cellular pathways using reporter gene assays.

The integration of these advanced methods will enable a more data-rich and predictive approach to formulating with "this compound," moving beyond traditional, lower-throughput methods.

Exploration of Novel Synthetic Strategies and Applications in Advanced Materials

While the synthesis of 2-phenoxyethanol is well-established, there is ongoing research into more sustainable and efficient methods. "Green chemistry" approaches, such as using ethylene (B1197577) carbonate instead of the more hazardous ethylene oxide, are being explored. nih.gov The development of novel catalysts, including heterogeneous catalysts and innovative systems for the etherification of phenols, presents an active area of research to improve yield and reduce byproducts. shokubai.orgmagtech.com.cngoogle.com

The phosphate (B84403) moiety of the "this compound" combination opens up possibilities for its use in advanced materials. Phosphate esters are known for their application as flame retardants, plasticizers, and functional components in polymers. aaqr.orgkennesaw.edud-nb.infonih.govacs.org Research in this area could focus on:

Synthesis of novel polymers where 2-phenoxyethanol phosphate is incorporated as a monomer. This could lead to materials with inherent antimicrobial and flame-retardant properties.

Development of functional coatings and films that slowly release 2-phenoxyethanol for long-lasting preservative effects.

Creation of new surfactant molecules based on phenoxyethanol phosphate for use in specialized industrial and personal care applications. nih.gov

By exploring these novel synthetic routes and material applications, the utility of the "this compound" chemical space can be expanded beyond its current primary use as a simple preservative system.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing and purifying phosphoric acid for high-purity applications?

- Methodology : For electronic-grade phosphoric acid, methods include wet-process purification (e.g., membrane separation, acid-stable nanofiltration) and crystallization techniques (e.g., melt crystallization) to remove metallic impurities like iron . Validation via inductively coupled plasma mass spectrometry (ICP-MS) ensures trace metal limits meet semiconductor industry standards .

Q. How should researchers handle 2-phenoxyethanol and phosphoric acid to mitigate safety risks during experiments?

- Methodology :

- Phosphoric acid : Use corrosion-resistant equipment (e.g., PTFE containers), wear acid-resistant PPE, and ensure fume hood ventilation due to its corrosive nature and exothermic reactions with metals .

- 2-Phenoxyethanol : While not classified for acute toxicity, minimize skin contact using nitrile gloves and conduct waste disposal per EPA guidelines due to potential environmental persistence .

Q. What are the standard analytical techniques for detecting 2-phenoxyethanol in biological matrices?

- Methodology : Use liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF) for high sensitivity and specificity. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction to isolate metabolites like phenoxyacetic acid . Validate methods using spike-recovery experiments in plasma/urine matrices .

Advanced Research Questions

Q. How can contradictory data on the catalytic efficiency of phosphoric acid-doped carbon materials be resolved?

- Methodology :

Parameter optimization : Systematically vary phosphoric acid concentration (e.g., 1–5% w/w) during carbon synthesis to assess pore structure and acidity via BET surface area analysis and NH₃-TPD .

Control experiments : Compare with non-doped catalysts to isolate phosphoric acid’s role in enhancing weak acid sites for reactions like cyclohexane dehydrogenation .

Advanced characterization : Use XPS to quantify phosphorus doping levels and correlate with catalytic activity .

Q. What methodologies are recommended for constructing physiologically based pharmacokinetic (PBPK) models of 2-phenoxyethanol in mammalian systems?

- Methodology :

- In vivo studies : Administer 2-phenoxyethanol intravenously/orally to rats, collect blood/urine at timed intervals, and quantify parent compound/metabolites via HPLC-QTOF .

- Model parameterization : Incorporate tissue-specific partition coefficients and metabolic rates (e.g., hepatic CYP450-mediated oxidation) using software like GastroPlus or PK-Sim .

- Human extrapolation : Adjust for interspecies differences in metabolic clearance using allometric scaling .

Q. How can phosphoric acid hydrolysis protocols be optimized for radiocarbon dating of archaeological mortars?

- Methodology :

Acid concentration gradients : Test 2–85% phosphoric acid to isolate CO₂ fractions from carbonate contaminants, analyzing age profiles via accelerator mass spectrometry (AMS) .

Fractional dissolution : Collect multiple CO₂ fractions during hydrolysis to identify contamination sources (e.g., modern carbon) and validate results against reference materials .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic pathways of 2-phenoxyethanol across species?

- Methodology :

- Comparative metabolomics : Conduct parallel studies in rats, primates, and human hepatocytes using isotopically labeled 2-phenoxyethanol (¹³C or deuterated) to track species-specific oxidation and conjugation pathways .

- Enzyme inhibition assays : Apply CYP450 inhibitors (e.g., ketoconazole) to identify isoforms responsible for metabolic variability .

Q. What experimental approaches resolve inconsistencies in the corrosion inhibition efficiency of phosphoric acid derivatives?

- Methodology :

- Electrochemical testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to compare derivatives (e.g., alkyl phosphate esters) under varying pH/temperature conditions .

- Surface analysis : Perform SEM-EDS to assess inhibitor adsorption on metal substrates and correlate with molecular structure (e.g., alkyl chain length) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.